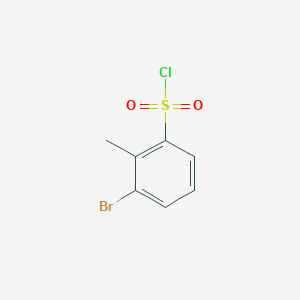

3-Bromo-2-methylbenzene-1-sulfonyl chloride

描述

属性

IUPAC Name |

3-bromo-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQINJOCKBNGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660037 | |

| Record name | 3-Bromo-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-61-7 | |

| Record name | 3-Bromo-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorosulfonation of 2-Methylbenzene (o-xylene)

- Reaction: 2-Methylbenzene (o-xylene) is treated with chlorosulfonic acid (ClSO3H) under controlled low temperature (0–5°C) to introduce the sulfonyl chloride group at the 1-position.

- Conditions: Low temperature is critical to prevent polysulfonation and degradation. The reaction is typically performed under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

- Outcome: Formation of 2-methylbenzene-1-sulfonyl chloride intermediate.

Bromination at the 3-Position

- Reaction: The sulfonyl chloride intermediate is subjected to electrophilic aromatic bromination using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3).

- Selectivity: The methyl group is an ortho/para director, while the sulfonyl chloride is a meta director. Bromination occurs preferentially at the 3-position relative to the sulfonyl chloride, which corresponds to the 5-position relative to the methyl group.

- Control: Stoichiometry and reaction time are carefully controlled to avoid over-bromination. Temperature is maintained at low to moderate levels to enhance selectivity.

- Purification: The crude product is purified by recrystallization or chromatographic methods to achieve purity >95%.

Alternative Synthetic Route via Diazonium Salt Intermediate (Patent Method)

A more sophisticated method described in patent literature for substituted benzene sulfonyl chlorides involves:

- Step 1: Diazotization of a 2-bromoaniline derivative in hydrochloric acid and water at low temperature (-5 to 0°C) using sodium nitrite, followed by treatment with sodium fluoborate to form a diazonium fluoroborate salt.

- Step 2: Reaction of the diazonium salt with thionyl chloride (SOCl2) in the presence of cuprous chloride (CuCl) catalyst at low temperature (-5 to 0°C) to afford the corresponding bromobenzenesulfonyl chloride.

- Yield: Approximately 79–82% yield reported for related compounds.

- Advantages: This method allows for precise introduction of the sulfonyl chloride group and halogen substituent with high regioselectivity and purity.

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-Bromoaniline + HCl + NaNO2, cooled to -5 to 0°C | Diazotization | Formation of diazonium salt |

| 2 | Sodium fluoborate addition at <0°C | Stabilizes diazonium salt | Isolation of diazonium fluoroborate solid |

| 3 | Thionyl chloride + CuCl catalyst, 0 to -5°C | Sandmeyer-type sulfonyl chloride formation | Reaction overnight, extraction and purification |

This approach can be adapted for this compound by starting from the appropriate amino precursor.

Analytical and Purification Techniques

- Purity Assessment: High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm >95% purity.

- Structural Confirmation: Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy confirm substitution patterns, with characteristic chemical shifts for aromatic protons influenced by sulfonyl and bromine substituents.

- Mass Spectrometry: High-resolution MS confirms molecular ion peaks consistent with C7H6BrClO2S.

- Crystallization: Cooling concentrated organic extracts (e.g., ethyl acetate) to -5°C induces crystallization of the pure sulfonyl chloride.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation + Bromination | 2-Methylbenzene (o-xylene) | Chlorosulfonic acid (0–5°C), Br2 + FeBr3 | ~70–80 | Straightforward, scalable | Requires careful temperature control |

| Diazotization + Sandmeyer Reaction (Patent) | 2-Bromoaniline | HCl, NaNO2, NaBF4, SOCl2, CuCl, low temp (-5 to 0°C) | ~79–82 | High regioselectivity, purity | More complex, suitable for substituted derivatives |

| Direct Bromination of Sulfonyl Chloride Intermediate | 2-Methylbenzene-1-sulfonyl chloride | Br2, FeBr3, low temp | ~65–75 | Controlled substitution | Risk of over-bromination if uncontrolled |

Research Findings and Optimization Notes

- Maintaining low temperatures during diazotization and sulfonyl chloride formation is critical to prevent decomposition and side reactions.

- Use of cuprous chloride as a catalyst in the Sandmeyer-type reaction enhances conversion efficiency and selectivity.

- Extraction and washing steps with sodium carbonate solution and saturated brine effectively remove acidic impurities and residual reagents.

- Crystallization at sub-zero temperatures improves product purity and facilitates isolation.

- Controlling stoichiometry of bromine and reaction time minimizes polybromination and sulfonic acid by-products.

化学反应分析

Types of Reactions: 3-Bromo-2-methylbenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids and sulfonyl chlorides.

Reduction: Amines and other reduced derivatives.

Substitution: Amides, esters, and thioethers.

科学研究应用

Organic Synthesis

Intermediate in Synthesis:

3-Bromo-2-methylbenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized to create sulfonamides and other derivatives through nucleophilic substitution reactions. The electrophilic nature of the sulfonyl chloride group allows it to react with nucleophiles, leading to the formation of sulfonamide compounds that are crucial in pharmaceutical development.

Reactivity and Transformations:

The compound can undergo reactions with different nucleophiles, such as amines and alcohols, resulting in diverse products. For example:

This reactivity makes it a valuable building block for creating complex molecular architectures.

Medicinal Chemistry

Therapeutic Applications:

Research indicates that derivatives of this compound exhibit potential therapeutic activities, particularly in cancer treatment. For instance, studies have shown that arylsulfonamide derivatives can inhibit specific enzymes involved in cancer cell proliferation. The compound's ability to modify biomolecules through sulfonylation can enhance the biological activity of therapeutic agents.

Case Study Insights:

A study on related arylsulfonamides indicated that certain substitutions significantly affect antiproliferative activity against cancer cell lines. The presence of electron-withdrawing groups like bromine enhances potency, demonstrating the importance of structural modifications in drug design .

Material Science

Industrial Applications:

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its applications extend to the manufacture of polymers, resins, and coatings due to its reactive sulfonyl chloride group.

Polymer Synthesis:

The compound can be used to synthesize polymeric materials with tailored properties by incorporating it into polymer chains or as a cross-linking agent. This versatility is particularly valuable in developing materials with specific mechanical or thermal properties.

作用机制

3-Bromo-2-methylbenzene-1-sulfonyl chloride is similar to other sulfonyl chlorides, such as 4-bromobenzenesulfonyl chloride and 2-methylbenzenesulfonyl chloride. its unique combination of a bromine atom and a methyl group on the benzene ring distinguishes it from these compounds. The presence of these substituents influences its reactivity and the types of products formed in chemical reactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this section compares 3-bromo-2-methylbenzene-1-sulfonyl chloride with three analogs:

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride

Methyl 3-bromo-5-(chlorosulfonyl)benzoate

3-Bromo-2-cyanobenzene-1-sulfonyl chloride

Structural and Electronic Differences

Table 1: Substituent Effects on Reactivity and Stability

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

Physical Properties

Table 2: Comparative Physical Data

Reactivity in Nucleophilic Substitutions

- This compound : Moderate reactivity due to methyl’s steric shielding and weak electron donation. Ideal for controlled sulfonylation reactions.

- 5-Bromo-3-fluoro-2-methoxy analog : Methoxy’s EDG stabilizes intermediates but fluorine’s EWG accelerates reactions with amines (e.g., sulfonamide formation) .

- Methyl ester analog : Ester’s EWG enhances electrophilicity but steric bulk from the benzoate group slows kinetics .

- 3-Bromo-2-cyano analog: Cyano’s strong EWG makes it highly reactive, often requiring low temperatures to prevent side reactions .

生物活性

3-Bromo-2-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is an aromatic compound with the chemical formula C₇H₆BrClO₂S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive analysis of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Weight : 227.55 g/mol

- Appearance : Solid powder

- Functional Groups : Bromine atom, sulfonyl chloride

Biological Activity Overview

The biological activity of this compound is primarily linked to its reactivity as a sulfonyl chloride, which can form covalent bonds with nucleophiles in biological systems. This property may facilitate the development of pharmacologically active compounds.

Anticancer Activity

Research indicates that arylsulfonamide derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic ring influence the potency against cancer cell lines:

| Compound | IC₅₀ (nM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| TASIN analogs | 25 | Colon cancer cell lines |

| Other arylsulfonamides | 3.2 - 9.1 | Various cancer types |

In particular, a series of TASIN analogs were evaluated for their antiproliferative activity against colon cancer cells, demonstrating that structural modifications significantly impact their effectiveness .

Case Studies

-

Colon Cancer Cell Line Study :

- A collection of TASIN analogs was synthesized and tested against various colon cancer cell lines.

- Results indicated that certain substitutions on the phenyl ring enhanced activity significantly compared to unsubstituted variants.

-

Antimicrobial Efficacy :

- A related study evaluated the activity of arylsulfonamide derivatives against Methicillin-resistant Staphylococcus aureus (MRSA).

- Compounds with electron-withdrawing groups showed enhanced potency, suggesting that similar modifications could be explored for this compound.

常见问题

Basic: What are the standard synthetic routes for 3-bromo-2-methylbenzene-1-sulfonyl chloride, and how are intermediates characterized?

The compound is typically synthesized via sulfonation of 3-bromo-2-methylbenzene followed by chlorination. Key intermediates include the sulfonic acid derivative, which is characterized using ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (MS) to verify molecular weight. Reaction progress is monitored by TLC or HPLC to ensure intermediate purity before proceeding to chlorination with agents like PCl₅ or SOCl₂ .

Advanced: How can reaction yields be optimized for sulfonyl chloride formation under moisture-sensitive conditions?

Yields are maximized by rigorously excluding moisture via inert gas purging (N₂/Ar) and using anhydrous solvents (e.g., dichloromethane). Catalytic additives like DMF may accelerate chlorination. Post-reaction, quenching with ice-water followed by extraction (using ethyl acetate) and purification via recrystallization or column chromatography ensures high purity. Kinetic studies using in situ FTIR can help identify optimal reaction termination points .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H NMR : Aromatic protons appear as a multiplet (δ 7.2–8.0 ppm), with methyl groups resonating as singlets (δ 2.5–2.7 ppm).

- ¹³C NMR : Sulfonyl chloride groups show peaks near δ 135–140 ppm.

- IR Spectroscopy : S=O stretching vibrations at ~1370 cm⁻¹ and 1170 cm⁻¹ confirm sulfonyl chloride functionality.

- MS (ESI) : Molecular ion clusters at m/z 269.54 (M⁺) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

The methyl group introduces steric hindrance, slowing reactions at the ortho position, while the electron-withdrawing sulfonyl chloride enhances electrophilicity at the para-bromo site. Computational studies (DFT calculations ) predict preferential attack by nucleophiles (e.g., amines) at the sulfonyl group rather than the aromatic ring. Experimental validation via Hammett plots or kinetic isotope effects can quantify these trends .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Storage : Keep in airtight containers under inert gas at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV and identify byproducts using LC-MS/MS . Hydrolysis to the sulfonic acid is common under alkaline conditions. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life at standard storage temperatures .

Basic: What are the primary applications of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing sulfonamide-based drugs, protease inhibitors, and kinase-targeting molecules. The bromo and sulfonyl chloride groups enable sequential functionalization via Buchwald-Hartwig amination or Suzuki coupling .

Advanced: How can researchers resolve contradictions in reported spectroscopic data across studies?

Discrepancies often arise from solvent effects or impurities. Cross-validate data using deuterated solvents and compare with computational predictions (e.g., NMR chemical shift databases ). Collaborative inter-laboratory studies with standardized protocols improve reproducibility .

Basic: What analytical methods are recommended for assessing purity?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis : Confirm C, H, N, S, and Br content within ±0.4% of theoretical values.

- Karl Fischer Titration : Quantify residual moisture (<0.1%) .

Advanced: How can computational tools predict the compound’s interactions with biological targets?

Molecular docking (AutoDock, Schrödinger) models binding affinities to proteins like carbonic anhydrase. QSAR models correlate substituent effects (e.g., bromo vs. chloro) with inhibitory activity. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。